molecular formula C10H8N4S B3364515 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1159826-12-6

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B3364515
CAS RN: 1159826-12-6
M. Wt: 216.26 g/mol
InChI Key: KRGRFZMNXDXVEP-UHFFFAOYSA-N
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Description

“6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a nitrogenous heterocyclic compound . It is a part of the triazole family, which is commonly found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazolo [1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and X-ray diffraction analysis . The geometric data obtained from these studies are very close to the DFT calculated results for the optimized structure .


Chemical Reactions Analysis

Triazole compounds, including “6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mechanism of Action

While the specific mechanism of action for “6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is not mentioned in the retrieved papers, triazole compounds are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

The future directions for “6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methodologies and the study of their antimicrobial, antioxidant, and antiviral potential could be areas of future research .

properties

IUPAC Name

6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-12-9-4-3-7(6-14(9)13-10)8-2-1-5-15-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRFZMNXDXVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C(=NC(=N3)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655227
Record name 6-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1159826-12-6
Record name 6-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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